7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
Brand Name: Vulcanchem
CAS No.: 61490-67-3
VCID: VC0042136
InChI: InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene

CAS No.: 61490-67-3

Reference Standards

VCID: VC0042136

Molecular Formula: C20H16O4

Molecular Weight: 320.3 g/mol

7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene - 61490-67-3

CAS No. 61490-67-3
Product Name 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
IUPAC Name (7S,8R,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Standard InChI InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m0/s1
Standard InChIKey KWFVZAJQUSRMCC-VNTMZGSJSA-N
Isomeric SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@@H]([C@H]5O)O)O)O)C=C2
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Synonyms 7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9alpha,10alpha)-(+-))-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9alpha,10beta)-(+-))-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9beta,10alpha)-(+-))-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, ((7alpha,8beta,9beta,10beta)-(+-))-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9alpha,10alpha)-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9alpha,10beta)-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9beta,10alpha)-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7alpha,8beta,9beta,10beta)-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9alpha,10alpha))-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9alpha,10beta))-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9beta,10alpha))-isomer
7,8,9,10-tetrahydroxytetrahydrobenzo(a)pyrene, (7R-(7alpha,8beta,9beta,10beta))-isomer
benzo(a)pyrene-7,8,9,10-tetraol
BP-7,10-8,9-tetrol
PubChem Compound 43674
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator